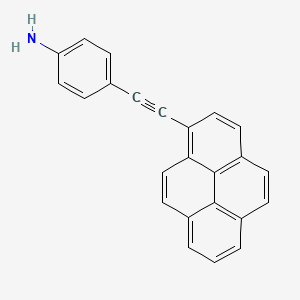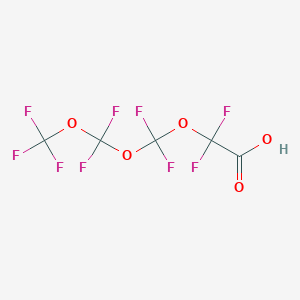![molecular formula C12H11ClF3NO B12090977 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 61213-51-2](/img/structure/B12090977.png)
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with a chloromethyl group and a trifluoromethyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and chloromethylation reactions under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenyl chloroformate: Similar in structure but with a chloroformate group instead of a pyrrolidinone ring.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
Uniqueness
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring, chloromethyl group, and trifluoromethyl phenyl group. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable for various applications .
Propiedades
Número CAS |
61213-51-2 |
|---|---|
Fórmula molecular |
C12H11ClF3NO |
Peso molecular |
277.67 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H11ClF3NO/c13-6-8-4-11(18)17(7-8)10-3-1-2-9(5-10)12(14,15)16/h1-3,5,8H,4,6-7H2 |
Clave InChI |
FFGXMINCIXVPOW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)


![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)



![[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)


![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)

![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
